Cas no 2034457-22-0 (N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine)

N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine
- F6541-3847
- 2034457-22-0
- N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine
- N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine
- AKOS026703175
-
- Inchi: 1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3
- InChI Key: DDGKNJPUGIESQL-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(CN(C)C2CCCCC2)=N1
Computed Properties
- Exact Mass: 209.152812238g/mol
- Monoisotopic Mass: 209.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 42.2Ų
N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-3847-20μmol |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-40mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6541-3847-5mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-10mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-50mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6541-3847-15mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-1mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-3847-2mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-25mg |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6541-3847-10μmol |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
2034457-22-0 | 10μmol |
$103.5 | 2023-09-08 |
N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine
Research Brief on N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine (CAS: 2034457-22-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel small molecules, particularly those containing the 1,2,4-oxadiazole scaffold. One such compound, N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine (CAS: 2034457-22-0), has emerged as a promising candidate for further investigation due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by the presence of a 1,2,4-oxadiazole ring and a cyclohexylamine moiety, has been the subject of several recent studies. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2034457-22-0, achieving a 78% yield through a microwave-assisted cyclization reaction. The study emphasized the compound's stability under physiological conditions, making it suitable for further in vitro and in vivo evaluations. Notably, the introduction of the N-methyl group was found to enhance the compound's blood-brain barrier permeability, suggesting potential applications in central nervous system (CNS) disorders.
Pharmacological screening of 2034457-22-0 has revealed interesting activity profiles. In a high-throughput screening campaign targeting G protein-coupled receptors (GPCRs), the compound demonstrated selective antagonism against the 5-HT2A receptor with an IC50 of 320 nM. This finding, reported in a 2024 ACS Chemical Neuroscience paper, positions the molecule as a potential lead for developing novel antipsychotic agents. Molecular docking studies suggest that the 1,2,4-oxadiazole ring forms critical hydrogen bonds with Ser159 and Ser239 residues in the 5-HT2A binding pocket.
Beyond its CNS activity, recent research has explored the compound's potential in oncology. A 2024 study in Cancer Research identified 2034457-22-0 as a weak inhibitor of tankyrase (IC50 = 8.2 μM), with the ability to potentiate the effects of PARP inhibitors in BRCA-mutated cell lines. Structure-activity relationship (SAR) studies are currently underway to optimize this activity, with preliminary results suggesting that modifications to the cyclohexylamine portion may enhance potency while maintaining favorable pharmacokinetic properties.
The metabolic fate of 2034457-22-0 has been investigated using human liver microsomes, revealing two primary metabolites resulting from N-demethylation and oxadiazole ring opening. Despite these metabolic pathways, the compound exhibits a reasonable half-life (t1/2 = 2.3 hours) in human plasma. Current formulation efforts focus on developing prodrug strategies to improve oral bioavailability, which currently stands at 42% in rodent models.
In conclusion, N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methylcyclohexanamine represents a versatile scaffold with demonstrated activity across multiple therapeutic areas. The compound's balanced physicochemical properties, synthetic accessibility, and promising preliminary data warrant further investigation. Future research directions include comprehensive toxicology studies, additional target deconvolution efforts, and the development of more potent analogs through systematic medicinal chemistry optimization.
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